molecular formula C9H11BrMgS B12641826 Magnesium;propylsulfanylbenzene;bromide

Magnesium;propylsulfanylbenzene;bromide

Cat. No.: B12641826
M. Wt: 255.46 g/mol
InChI Key: AHIRUFKSLCRSFX-UHFFFAOYSA-M
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Description

Magnesium;propylsulfanylbenzene;bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These compounds are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound consists of a magnesium atom bonded to a propylsulfanylbenzene group and a bromide ion. This unique structure allows it to participate in various chemical reactions, making it a valuable reagent in both laboratory and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium;propylsulfanylbenzene;bromide can be synthesized through the reaction of propylsulfanylbenzene with magnesium metal in the presence of anhydrous ether. The reaction typically involves the following steps:

    Preparation of the Grignard Reagent: Magnesium turnings are added to an anhydrous ether solution of propylsulfanylbenzene.

    Initiation: A small amount of iodine may be added to initiate the reaction.

    Reaction: The mixture is stirred under an inert atmosphere (e.g., nitrogen or argon) until the magnesium is completely consumed, forming the Grignard reagent.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:

    Reactors: Large reactors equipped with stirring mechanisms and inert gas purging systems.

    Purification: The crude product is purified through distillation or recrystallization to obtain the desired purity.

    Quality Control: Analytical techniques such as gas chromatography and nuclear magnetic resonance spectroscopy are used to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Magnesium;propylsulfanylbenzene;bromide undergoes several types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (e.g., aldehydes and ketones) to form alcohols.

    Substitution: Can participate in substitution reactions with halides to form new carbon-carbon bonds.

    Coupling Reactions: Used in coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes and ketones are common reactants.

    Solvents: Anhydrous ether or tetrahydrofuran (THF) is typically used as the solvent.

    Temperature: Reactions are usually carried out at low temperatures to control the reactivity.

Major Products

    Alcohols: Formed from the reaction with carbonyl compounds.

    Biaryl Compounds: Result from coupling reactions.

Scientific Research Applications

Magnesium;propylsulfanylbenzene;bromide has a wide range of applications in scientific research:

    Organic Synthesis: Used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: Employed in the preparation of advanced materials with specific properties.

    Catalysis: Acts as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.

    Biological Studies: Utilized in the synthesis of biologically active compounds for research in medicinal chemistry.

Mechanism of Action

The mechanism of action of Magnesium;propylsulfanylbenzene;bromide involves the formation of a highly reactive carbon-magnesium bond. This bond acts as a nucleophile, attacking electrophilic centers in other molecules. The magnesium atom stabilizes the negative charge on the carbon, facilitating the formation of new carbon-carbon bonds. The compound’s reactivity is influenced by the nature of the substituents on the benzene ring and the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium Bromide: Another Grignard reagent with a phenyl group instead of a propylsulfanylbenzene group.

    Ethylmagnesium Bromide: Contains an ethyl group instead of a propylsulfanylbenzene group.

Uniqueness

Magnesium;propylsulfanylbenzene;bromide is unique due to the presence of the propylsulfanyl group, which can impart different reactivity and selectivity compared to other Grignard reagents. This makes it particularly useful in specific synthetic applications where the propylsulfanyl group can participate in additional interactions or provide steric hindrance.

Properties

Molecular Formula

C9H11BrMgS

Molecular Weight

255.46 g/mol

IUPAC Name

magnesium;propylsulfanylbenzene;bromide

InChI

InChI=1S/C9H11S.BrH.Mg/c1-2-8-10-9-6-4-3-5-7-9;;/h4-7H,2,8H2,1H3;1H;/q-1;;+2/p-1

InChI Key

AHIRUFKSLCRSFX-UHFFFAOYSA-M

Canonical SMILES

CCCSC1=CC=[C-]C=C1.[Mg+2].[Br-]

Origin of Product

United States

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